molecular formula C17H24N4O4S B2517574 1-(methylsulfonyl)-N-((5-(2-oxopyrrolidin-1-yl)pyridin-3-yl)methyl)piperidine-4-carboxamide CAS No. 2034464-60-1

1-(methylsulfonyl)-N-((5-(2-oxopyrrolidin-1-yl)pyridin-3-yl)methyl)piperidine-4-carboxamide

Cat. No.: B2517574
CAS No.: 2034464-60-1
M. Wt: 380.46
InChI Key: BIEANROSHNBONW-UHFFFAOYSA-N
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Description

1-(methylsulfonyl)-N-((5-(2-oxopyrrolidin-1-yl)pyridin-3-yl)methyl)piperidine-4-carboxamide is a synthetic organic compound with intriguing chemical and biological properties It is characterized by its distinctive molecular structure, which includes a piperidine ring, a pyridine ring, and a methylsulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(methylsulfonyl)-N-((5-(2-oxopyrrolidin-1-yl)pyridin-3-yl)methyl)piperidine-4-carboxamide typically involves the following key steps:

  • Formation of the Piperidine Ring: This step often employs a cyclization reaction starting from appropriate amine and aldehyde precursors.

  • Introduction of the Pyridine Ring: The pyridine moiety is introduced through a nucleophilic substitution or palladium-catalyzed cross-coupling reaction with a halogenated pyridine derivative.

  • Incorporation of the Methylsulfonyl Group: This functional group is usually introduced via sulfonation reactions involving methylsulfonyl chloride.

  • Coupling Reactions: The final assembly involves coupling the piperidine and pyridine fragments using amide bond formation, typically mediated by peptide coupling reagents such as EDCI or HATU.

Industrial Production Methods

In an industrial context, the production of this compound may involve optimized versions of the above synthetic routes, with attention to scalability, yield, and environmental impact. Batch processing, flow chemistry, and green chemistry principles are often employed to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

1-(methylsulfonyl)-N-((5-(2-oxopyrrolidin-1-yl)pyridin-3-yl)methyl)piperidine-4-carboxamide undergoes several types of chemical reactions, including:

  • Oxidation: Reaction with oxidizing agents like hydrogen peroxide or potassium permanganate can lead to the formation of sulfoxides or sulfones.

  • Reduction: Reductive transformations, such as the reduction of the amide group, can be achieved using reagents like lithium aluminum hydride.

  • Substitution: Nucleophilic and electrophilic substitution reactions can occur, particularly at the pyridine ring, leading to various derivatives.

Common Reagents and Conditions

  • Oxidation Reagents: Hydrogen peroxide, potassium permanganate.

  • Reduction Reagents: Lithium aluminum hydride, sodium borohydride.

  • Coupling Reagents: EDCI, HATU for amide bond formation.

Major Products

Depending on the reaction type and conditions, major products can include sulfoxides, sulfones, reduced amides, and substituted pyridine derivatives.

Scientific Research Applications

1-(methylsulfonyl)-N-((5-(2-oxopyrrolidin-1-yl)pyridin-3-yl)methyl)piperidine-4-carboxamide finds diverse applications in scientific research:

  • Chemistry: Used as a building block for synthesizing more complex molecules, studying reaction mechanisms, and developing new synthetic methodologies.

  • Biology: Investigated for its potential as an enzyme inhibitor or modulator of biological pathways.

  • Medicine: Explored for its therapeutic potential in various diseases due to its ability to interact with specific molecular targets.

  • Industry: Employed in the development of new materials, catalysts, and specialty chemicals.

Mechanism of Action

The mechanism of action of 1-(methylsulfonyl)-N-((5-(2-oxopyrrolidin-1-yl)pyridin-3-yl)methyl)piperidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. This compound may modulate the activity of these targets through binding interactions, leading to alterations in cellular signaling pathways. The precise molecular mechanisms and pathways involved depend on the context of its application, such as therapeutic or biochemical studies.

Comparison with Similar Compounds

Uniqueness

Compared to similar compounds, 1-(methylsulfonyl)-N-((5-(2-oxopyrrolidin-1-yl)pyridin-3-yl)methyl)piperidine-4-carboxamide stands out due to its unique combination of functional groups and its versatility in undergoing various chemical reactions. Its methylsulfonyl group, in particular, imparts specific reactivity patterns that are less common in other similar compounds.

Similar Compounds

  • N-((5-(2-Oxopyrrolidin-1-yl)pyridin-3-yl)methyl)piperidine-4-carboxamide: Similar structure but lacks the methylsulfonyl group.

  • 1-(Methylsulfonyl)piperidine-4-carboxamide: Similar structure but lacks the pyridine moiety.

  • Various pyridine derivatives: May share the pyridine ring but differ in other structural aspects.

Properties

IUPAC Name

1-methylsulfonyl-N-[[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N4O4S/c1-26(24,25)20-7-4-14(5-8-20)17(23)19-11-13-9-15(12-18-10-13)21-6-2-3-16(21)22/h9-10,12,14H,2-8,11H2,1H3,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIEANROSHNBONW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCC(CC1)C(=O)NCC2=CC(=CN=C2)N3CCCC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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